rac Albuterol-d9 rac Albuterol-d9 A deuterated salbutamol. Salbutamol is a short-acting, selective beta2-adrenergic receptor agonist used in the treatment of asthma and COPD. It is 29 times more selective for beta2 receptors than beta1 receptors giving it higher specificity for pulmonary beta receptors versus beta1-adrenergic receptors located in the heart.
Brand Name: Vulcanchem
CAS No.: 1173021-73-2
VCID: VC0196504
InChI: InChI=1S/C13H21NO3/c1-13(2,3)14-7-12(17)9-4-5-11(16)10(6-9)8-15/h4-6,12,14-17H,7-8H2,1-3H3/i1D3,2D3,3D3
SMILES: CC(C)(C)NCC(C1=CC(=C(C=C1)O)CO)O
Molecular Formula: C13H21NO3
Molecular Weight: 248.37 g/mol

rac Albuterol-d9

CAS No.: 1173021-73-2

Cat. No.: VC0196504

Molecular Formula: C13H21NO3

Molecular Weight: 248.37 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

rac Albuterol-d9 - 1173021-73-2

CAS No. 1173021-73-2
Molecular Formula C13H21NO3
Molecular Weight 248.37 g/mol
IUPAC Name 4-[2-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]amino]-1-hydroxyethyl]-2-(hydroxymethyl)phenol
Standard InChI InChI=1S/C13H21NO3/c1-13(2,3)14-7-12(17)9-4-5-11(16)10(6-9)8-15/h4-6,12,14-17H,7-8H2,1-3H3/i1D3,2D3,3D3
Standard InChI Key NDAUXUAQIAJITI-GQALSZNTSA-N
Isomeric SMILES [2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])NCC(C1=CC(=C(C=C1)O)CO)O
SMILES CC(C)(C)NCC(C1=CC(=C(C=C1)O)CO)O
Canonical SMILES CC(C)(C)NCC(C1=CC(=C(C=C1)O)CO)O
Appearance Off-White to Yellow Solid
Melting Point 142-146°C

Structure and Molecular Characteristics

Chemical Structure and Composition

The molecular structure of rac Albuterol-d9 is fundamentally similar to that of standard racemic albuterol, with the critical distinction being the replacement of nine hydrogen atoms with deuterium atoms in specific positions. The IUPAC name provides precise structural information: 4-[2-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]amino]-1-hydroxyethyl]-2-(hydroxymethyl)phenol . This systematic nomenclature indicates that six deuterium atoms are positioned in the terminal methyl groups, with the remaining three deuterium atoms located in the additional methyl group attached to the central carbon of the tert-butyl moiety.

For more specialized molecular representation, the SMILES notation ([2H]C([2H])([2H])C(NCC(O)c1ccc(O)c(CO)c1)(C([2H])([2H])[2H])C([2H])([2H])[2H]) and InChI identifier (InChI=1S/C13H21NO3/c1-13(2,3)14-7-12(17)9-4-5-11(16)10(6-9)8-15/h4-6,12,14-17H,7-8H2,1-3H3/i1D3,2D3,3D3) provide standardized encodings of the molecular structure that can be processed by chemical informatics systems . These specialized notations precisely document the positions of deuterium substitutions, which is crucial for understanding the compound's analytical properties and behavior in mass spectrometric applications.

Physical and Chemical Properties

The physical and chemical properties of rac Albuterol-d9 are essential for its handling, storage, and application in research settings. The following table summarizes the key properties of this compound:

PropertyValueReference
CAS Number1173021-73-2
Molecular FormulaC13H12D9NO3
Molecular Weight248.37 g/mol
Accurate Mass248.2086
Flash Point-20°C
Purity>95% (HPLC)
Storage Temperature-20°C
Shipping TemperatureRoom Temperature
Product FormatNeat
SIL TypeDeuterium

Research Applications and Significance

Analytical Chemistry Applications

The primary application of rac Albuterol-d9 is in analytical chemistry, particularly as an internal standard for the quantitative analysis of albuterol in various matrices using mass spectrometry-based techniques. The deuterium labeling provides a mass shift that allows the internal standard to be distinguished from the analyte during mass spectrometric detection, while maintaining virtually identical chemical properties . This characteristic makes it ideal for correcting for variations in sample preparation, chromatographic separation, and ionization efficiency in quantitative analyses.

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